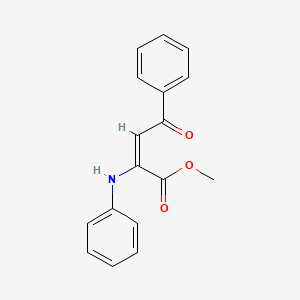
methyl 2-anilino-4-oxo-4-phenyl-2-butenoate
Overview
Description
Methyl 2-anilino-4-oxo-4-phenyl-2-butenoate is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of methyl 2-anilino-4-oxo-4-phenyl-2-butenoate is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. For instance, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth (Kim et al., 2016). It has also been reported to activate the Nrf2 pathway, which plays a role in the regulation of antioxidant defense mechanisms (Kavitha et al., 2014).
Biochemical and Physiological Effects:
Methyl 2-anilino-4-oxo-4-phenyl-2-butenoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation (Kavitha et al., 2014). It has also been reported to induce apoptosis, or programmed cell death, in cancer cells (Kim et al., 2016). Moreover, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain (Liu et al., 2018).
Advantages and Limitations for Lab Experiments
Methyl 2-anilino-4-oxo-4-phenyl-2-butenoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in vitro. However, it also has some limitations. For instance, its solubility in water is limited, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on methyl 2-anilino-4-oxo-4-phenyl-2-butenoate. One area of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a natural pesticide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
Methyl 2-anilino-4-oxo-4-phenyl-2-butenoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. While its mechanism of action is not fully understood, it has been suggested that it modulates various signaling pathways. Further research is needed to fully elucidate its pharmacological properties and to optimize its potential applications.
Scientific Research Applications
Methyl 2-anilino-4-oxo-4-phenyl-2-butenoate has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Kavitha et al. (2014), it was observed that methyl 2-anilino-4-oxo-4-phenyl-2-butenoate significantly inhibited the growth of breast cancer cells in vitro. Another study by Kim et al. (2016) demonstrated that methyl 2-anilino-4-oxo-4-phenyl-2-butenoate exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl (E)-2-anilino-4-oxo-4-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)15(18-14-10-6-3-7-11-14)12-16(19)13-8-4-2-5-9-13/h2-12,18H,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNPCXYNBSISU-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-anilino-4-oxo-4-phenyl-2-butenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



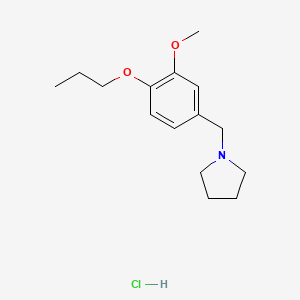
![3-{[3-(4-morpholinyl)propyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B3832028.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3832029.png)
![N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832044.png)
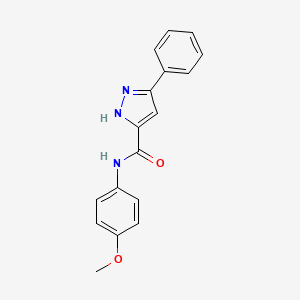
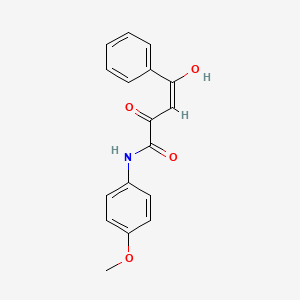

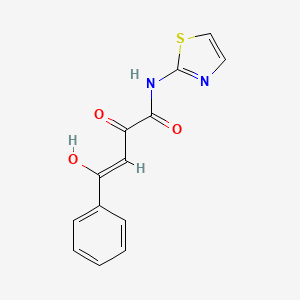
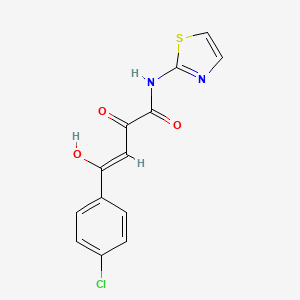
![methyl [5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B3832093.png)
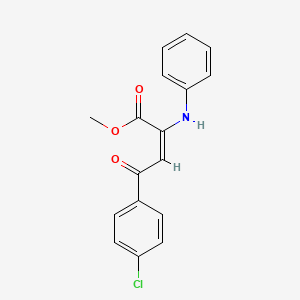
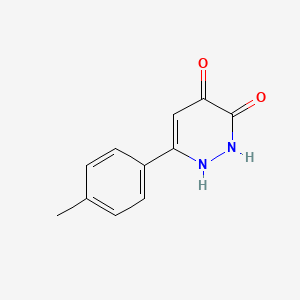
![4-[(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B3832126.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)